ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluoro and methylphenyl groups. The final steps involve the formation of the thiazole ring and the esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, cellular pathways, and molecular mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other chromeno[2,3-c]pyrrole derivatives, thiazole-containing molecules, and fluorinated aromatic compounds.
Uniqueness: The combination of the chromeno[2,3-c]pyrrole core with the thiazole ring and the specific substituents (fluoro, methylphenyl, and ethyl carboxylate) gives this compound unique chemical and biological properties
Biological Activity
Ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C25H19FN2O5S and features a combination of chromeno and thiazole moieties that contribute to its biological properties. The presence of a fluorine atom and various functional groups enhances its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many derivatives show inhibition against specific enzymes such as kinases or polymerases. For instance, compounds with thiazole rings are known to act as inhibitors for certain kinases involved in cancer pathways.
- Antiviral Activity : Some studies suggest that similar compounds may exhibit antiviral properties by inhibiting viral replication processes. The structural features of this compound may allow it to interfere with viral polymerases.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from relevant research:
Study | Activity | IC50/EC50 Values | Notes |
---|---|---|---|
Study A | Anti-HBV | EC50 = 120 nM | Effective against HBV polymerase. |
Study B | Cytotoxicity | None reported | No cytotoxic effects at tested concentrations. |
Study C | Enzyme Inhibition | IC50 = 0.32 µM (HIV RT) | Significant inhibition observed. |
Case Studies
Several case studies highlight the potential applications of this compound:
- Anti-Hepatitis B Virus (HBV) Activity : In a study evaluating the compound's efficacy against HBV, it was found to inhibit viral replication effectively at low concentrations (EC50 values ranging from 7.8 nM to 120 nM), indicating strong antiviral properties .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound did not exhibit significant toxicity in various cell lines at its highest tested concentrations, suggesting a favorable safety profile for further development .
- Enzyme Interaction Studies : The compound demonstrated potent inhibition against HIV reverse transcriptase with an IC50 value of 0.32 µM, showcasing its potential as an antiviral agent .
Properties
Molecular Formula |
C25H19FN2O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O5S/c1-4-32-24(31)22-13(3)27-25(34-22)28-19(14-7-5-12(2)6-8-14)18-20(29)16-11-15(26)9-10-17(16)33-21(18)23(28)30/h5-11,19H,4H2,1-3H3 |
InChI Key |
LXAKQLULUBLGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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